ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate
Overview
Description
Ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with 2-methoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and polymer materials due to its reactive cyano and ester groups.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions can lead to the formation of active intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate can be compared with other cyanoacrylates, such as:
Ethyl cyanoacetate: Lacks the aromatic ring and methoxy group, making it less reactive in certain applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Ethyl (2Z)-2-cyano-3-phenylprop-2-enoate: Lacks the methoxy group, which can influence its electronic properties and reactivity.
This compound is unique due to the presence of both the methoxy group and the cyano group, which provide distinct electronic and steric effects that can be exploited in various chemical reactions and applications.
Properties
CAS No. |
7443-24-5 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-6-4-5-7-12(10)16-2/h4-8H,3H2,1-2H3/b11-8+ |
InChI Key |
LXZSBCQFZFCBFP-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1OC)/C#N |
SMILES |
CCOC(=O)C(=CC1=CC=CC=C1OC)C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1OC)C#N |
7443-24-5 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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